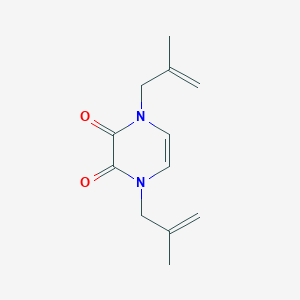![molecular formula C17H18N2O4S B2773558 1-isobutyryl-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide CAS No. 881476-94-4](/img/structure/B2773558.png)
1-isobutyryl-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-isobutyryl-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide” is a chemical compound. It is a part of a class of compounds that have been studied for their potential as TNF-α inhibitors . TNF-α, or Tumor necrosis factor-α, plays a pivotal role in inflammatory response, and dysregulation of TNF can lead to a variety of pathological effects, including auto-inflammatory diseases .
Synthesis Analysis
The synthesis of this compound involves a process of shape screening and rational design . In a study, a commercial compound library was screened for analogs of a previously reported TNF-α inhibitor, EJMC-1, based on shape similarity . Out of the 68 compounds tested, 20 compounds showed better binding affinity than EJMC-1 . The most potent compound was 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide (S10) with an IC50 of 14 μM, which was 2.2-fold stronger than EJMC-1 .Molecular Structure Analysis
The molecular structure of “this compound” is complex, as indicated by its name. It contains several functional groups, including an isobutyryl group, a dimethyl group, a 2-oxo group, and a sulfonamide group . The presence of these groups likely contributes to its biological activity.Aplicaciones Científicas De Investigación
Enantioselective Synthesis and Catalysis
Research into sulfonamide derivatives like the ones related to "1-isobutyryl-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide" focuses on their role in enantioselective synthesis. Wu et al. (2015) detailed an enantioselective Friedel–Crafts alkylation reaction of indoles with cyclic N-sulfonyl ketimino esters, producing chiral cyclic α-amino esters with high yields and enantioselectivities. This process underlines the importance of sulfonamide derivatives in the synthesis of biologically active molecules and peptides (Wu et al., 2015).
Biological Activities of Sulfonamide Hybrids
Ghomashi et al. (2022) reviewed the biological activities of sulfonamide-based hybrid compounds, emphasizing their antibacterial, anti-carbonic anhydrase, and anti-tumor properties among others. The review highlights the versatility of sulfonamides in creating hybrids with potent biological activities, underscoring their significance in drug design and discovery (Ghomashi et al., 2022).
Green Chemistry and Polymer Science
Pedrazzo et al. (2020) described a mechanochemical green synthesis method for creating hyper-crosslinked cyclodextrin polymers, showcasing the role of sulfonamide derivatives in developing environmentally friendly synthetic pathways. This study points to the increasing importance of sulfonamides in materials science, especially in creating polymers with specific functional properties (Pedrazzo et al., 2020).
Anti-inflammatory and Analgesic Activities
Eweas et al. (2015) explored the anti-inflammatory and analgesic activities of novel pyrazolone derivatives, indicating the therapeutic potential of sulfonamide derivatives in pain management and inflammation control. This research underscores the therapeutic applications of sulfonamide compounds in developing new treatments for inflammation and pain (Eweas et al., 2015).
Anti-Tubercular Activity
Jagannath and Krishnamurthy (2021) synthesized and evaluated the anti-tubercular activities of 10-(phenylsulfonyl)pyrimido[1,2-a]benzimidazol (10H) one derivatives, highlighting the role of sulfonamide derivatives in combating tuberculosis. The study provides insights into the design of new sulfonamide-based compounds with potential applications in treating bacterial infections (Jagannath & Krishnamurthy, 2021).
Mecanismo De Acción
Direcciones Futuras
The compound “1-isobutyryl-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide” and its analogs could be developed as potent TNF-α inhibitors . One of the analogs, 4e, showed an IC50-value of 3 μM in cell assay, which was 14-fold stronger than EJMC-1 . This suggests that 4e and similar compounds could be further optimized for their activity and properties . This provides insights into designing small molecule inhibitors directly targeting TNF-α and for protein-protein interaction inhibitor design .
Propiedades
IUPAC Name |
N,N-dimethyl-1-(2-methylpropanoyl)-2-oxobenzo[cd]indole-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-10(2)16(20)19-13-8-9-14(24(22,23)18(3)4)11-6-5-7-12(15(11)13)17(19)21/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMGCLMWBBLILA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1C2=C3C(=C(C=C2)S(=O)(=O)N(C)C)C=CC=C3C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[4-[(3R)-3-Methylmorpholine-4-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2773475.png)
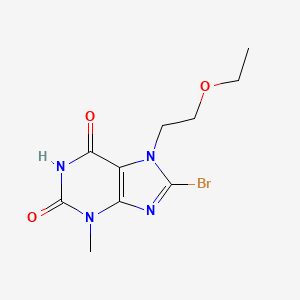
![Methyl 6-chloro-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}quinoline-2-carboxylate](/img/structure/B2773477.png)
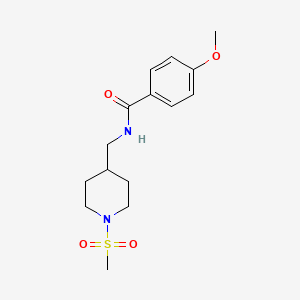
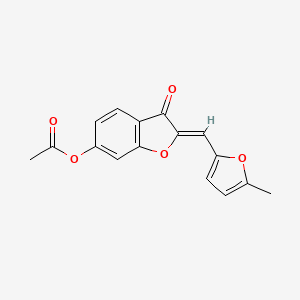
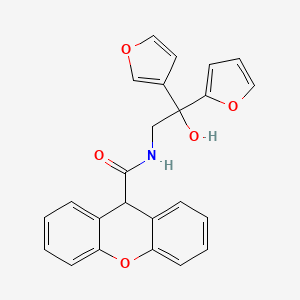
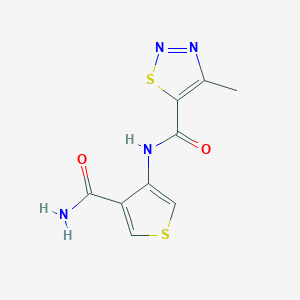

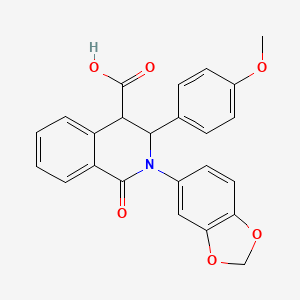
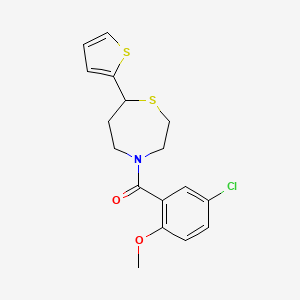
![3,7-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride](/img/structure/B2773493.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2773494.png)
![Benzo[d]thiazol-6-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2773496.png)
